molecular formula C13H9F3N2O2 B8175459 [3-Nitro-4'-(trifluoromethyl)-4-biphenylyl]amine CAS No. 856897-95-5

[3-Nitro-4'-(trifluoromethyl)-4-biphenylyl]amine

Cat. No. B8175459
CAS RN: 856897-95-5
M. Wt: 282.22 g/mol
InChI Key: DGSNEOPSGFESJN-UHFFFAOYSA-N
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Description

“[3-Nitro-4’-(trifluoromethyl)-4-biphenylyl]amine” is an organic compound. It is an intermediate that can be used in the synthesis of various pharmaceuticals . It is also related to 3-Nitro-4-(trifluoromethyl)benzaldehyde , which is another organic compound with a similar structure .


Synthesis Analysis

The synthesis of “[3-Nitro-4’-(trifluoromethyl)-4-biphenylyl]amine” and related compounds often involves the use of nitration and trifluoromethylation reactions . For example, 3-Nitro-4-(trifluoromethyl)benzaldehyde can be synthesized from 4-Formyl-2-nitrobenzotrifluoride .


Molecular Structure Analysis

The molecular structure of “[3-Nitro-4’-(trifluoromethyl)-4-biphenylyl]amine” includes a nitro group (-NO2), a trifluoromethyl group (-CF3), and an amine group (-NH2) attached to a biphenyl backbone . The presence of these functional groups can significantly influence the compound’s reactivity and properties.


Chemical Reactions Analysis

“[3-Nitro-4’-(trifluoromethyl)-4-biphenylyl]amine” can participate in various chemical reactions due to the presence of its functional groups. For instance, the nitro group can undergo reduction reactions to form amines, while the trifluoromethyl group can participate in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “[3-Nitro-4’-(trifluoromethyl)-4-biphenylyl]amine” are influenced by its molecular structure. For example, the presence of the nitro, trifluoromethyl, and amine groups can affect its polarity, solubility, and reactivity .

Mechanism of Action

The mechanism of action of “[3-Nitro-4’-(trifluoromethyl)-4-biphenylyl]amine” would depend on its specific application. For instance, if it’s used as an intermediate in the synthesis of pharmaceuticals, its mechanism of action would be determined by the final drug molecule .

Safety and Hazards

“[3-Nitro-4’-(trifluoromethyl)-4-biphenylyl]amine” should be handled with care. It may be harmful if swallowed, in contact with skin, or if inhaled . It’s recommended to use personal protective equipment, ensure adequate ventilation, and avoid dust formation when handling this compound .

Future Directions

The future directions for “[3-Nitro-4’-(trifluoromethyl)-4-biphenylyl]amine” could involve its use in the synthesis of new pharmaceuticals or materials. Its unique structure and reactivity make it a valuable intermediate in organic synthesis .

properties

IUPAC Name

2-nitro-4-[4-(trifluoromethyl)phenyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F3N2O2/c14-13(15,16)10-4-1-8(2-5-10)9-3-6-11(17)12(7-9)18(19)20/h1-7H,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGSNEOPSGFESJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(C=C2)N)[N+](=O)[O-])C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801222138
Record name 3-Nitro-4′-(trifluoromethyl)[1,1′-biphenyl]-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801222138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

856897-95-5
Record name 3-Nitro-4′-(trifluoromethyl)[1,1′-biphenyl]-4-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=856897-95-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Nitro-4′-(trifluoromethyl)[1,1′-biphenyl]-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801222138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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